

An In-depth Technical Guide to the Solubility Profile of Pantoprazole Magnesium Dihydrate

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Compound of Interest

Compound Name: *Pantoprazole magnesium dihydrate*

Cat. No.: *B12778572*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of **pantoprazole magnesium dihydrate**, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for formulation development, bioavailability, and therapeutic efficacy. This document details the solubility in various solvents, experimental protocols for its determination, and the underlying factors influencing its dissolution.

Executive Summary

Pantoprazole magnesium dihydrate is a salt of pantoprazole, a substituted benzimidazole. Its solubility is a key physicochemical property influencing its behavior in vitro and in vivo. This guide summarizes its solubility in aqueous and organic solvents, presents detailed experimental methodologies, and provides visual representations of its mechanism of action and factors affecting its solubility.

Quantitative Solubility Data

The solubility of **pantoprazole magnesium dihydrate** is highly dependent on the solvent and the pH of the medium. The following tables summarize the available quantitative data.

Table 1: Aqueous Solubility of **Pantoprazole Magnesium Dihydrate** at 37°C

Solvent/Buffer pH	Molar Solubility (mol/L)	Solubility (mg/mL)*
Water (pH 8.24 - 8.74)	$(3.39 \pm 0.50) \times 10^{-4}$	~ 0.28
Buffer (pH 6.83 - 6.92)	$(5.99 \pm 0.18) \times 10^{-4}$	~ 0.49

*Calculated based on the molecular weight of **pantoprazole magnesium dihydrate** (825.06 g/mol).

Table 2: Solubility of Amorphous vs. Crystalline Pantoprazole Magnesium in Water at 25°C

Form	Solubility (mg/mL)
Amorphous Pantoprazole Magnesium	~ 1.3[1]
Crystalline Pantoprazole Magnesium (Form A)	~ 0.2[1]

Table 3: Solubility of Pantoprazole in Various Organic Solvents

Solvent	Solubility (mg/mL)
Ethanol	~ 5[2]
Dimethyl Sulfoxide (DMSO)	~ 30[2]
Dimethylformamide (DMF)	~ 30[2]
1:1 solution of DMSO:PBS (pH 7.2)	~ 0.5[2]

Note: The data in Table 3 is for pantoprazole, and not specifically for the magnesium dihydrate salt. This information is provided as a close approximation in the absence of specific data for the dihydrate form in these organic solvents.

Experimental Protocols

The determination of solubility is a fundamental aspect of pre-formulation studies. The following are detailed methodologies for key experiments related to the solubility of **pantoprazole magnesium dihydrate**.

Shake-Flask Method for Equilibrium Solubility Determination

This is a common method for determining the thermodynamic solubility of a compound.

Protocol:

- **Preparation of Saturated Solution:** Add an excess amount of **pantoprazole magnesium dihydrate** to a known volume of the desired solvent (e.g., distilled water, phosphate buffer of a specific pH) in a sealed flask.
- **Equilibration:** Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- **Sample Withdrawal and Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. Withdraw a sample from the supernatant. It is crucial to separate the solid from the liquid phase, which can be achieved by centrifugation followed by filtration through a suitable membrane filter (e.g., 0.45 µm).
- **Quantification:** Analyze the concentration of pantoprazole in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.^[1]
- **Calculation:** The solubility is calculated from the measured concentration, taking into account any dilutions made during the process.

Protocol for Comparing Solubility of Amorphous and Crystalline Forms

This experiment highlights the impact of the solid-state form on solubility.

Protocol:

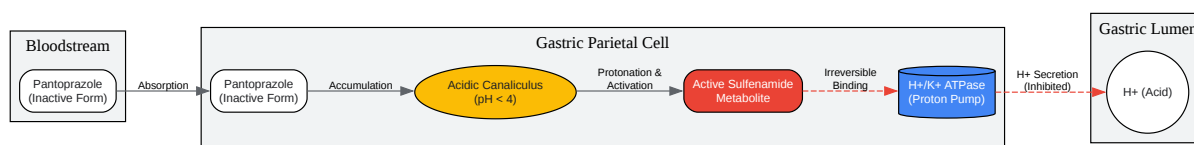
- **Sample Preparation:** Add a known excess amount of both amorphous pantoprazole magnesium and crystalline pantoprazole magnesium (Form A) to separate flasks containing 50 mL of distilled water.^[1]

- Saturation and Equilibration: Ensure the solutions remain saturated throughout the experiment by maintaining an excess of the solid phase. Agitate the flasks at a constant temperature (25°C).[1]
- Aliquot Sampling and Analysis: At appropriate time intervals, withdraw aliquots from each flask. Filter the samples to remove any undissolved solids.[1]
- HPLC Analysis: Inject the filtered solutions into an HPLC system to determine the concentration of pantoprazole magnesium. The concentration is calculated by comparing the peak areas to those of known concentration standards.[1]

Visualizations

Mechanism of Action of Pantoprazole

Pantoprazole is a proton pump inhibitor that irreversibly blocks the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells, thereby inhibiting gastric acid secretion.

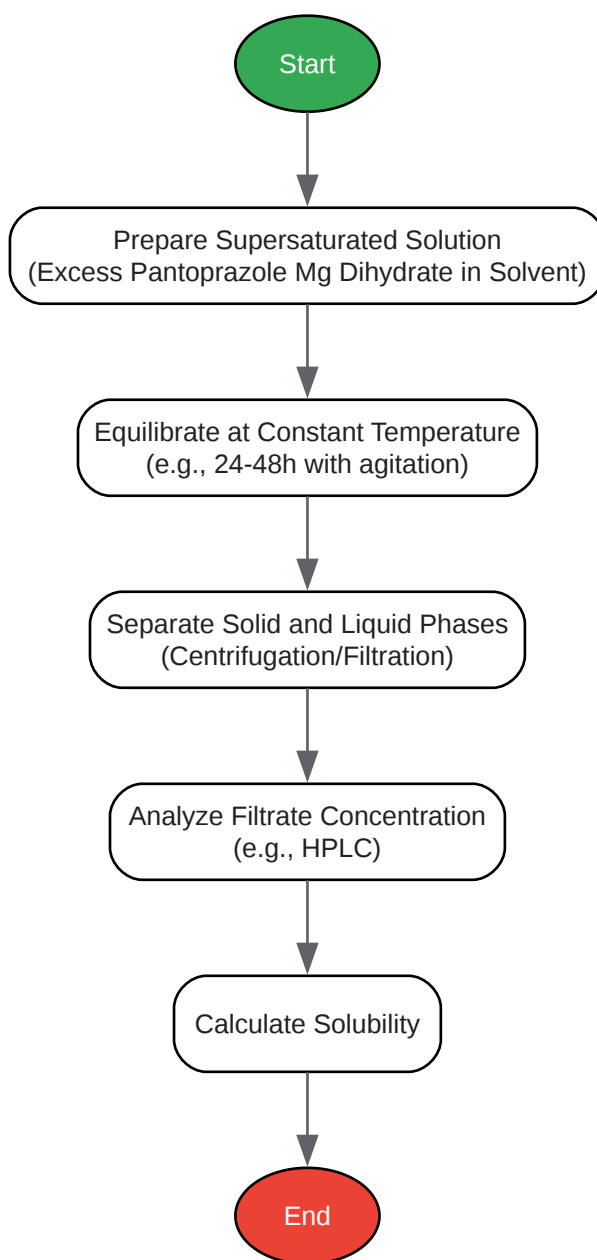


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Caption: Mechanism of action of pantoprazole.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of **pantoprazole magnesium dihydrate**.

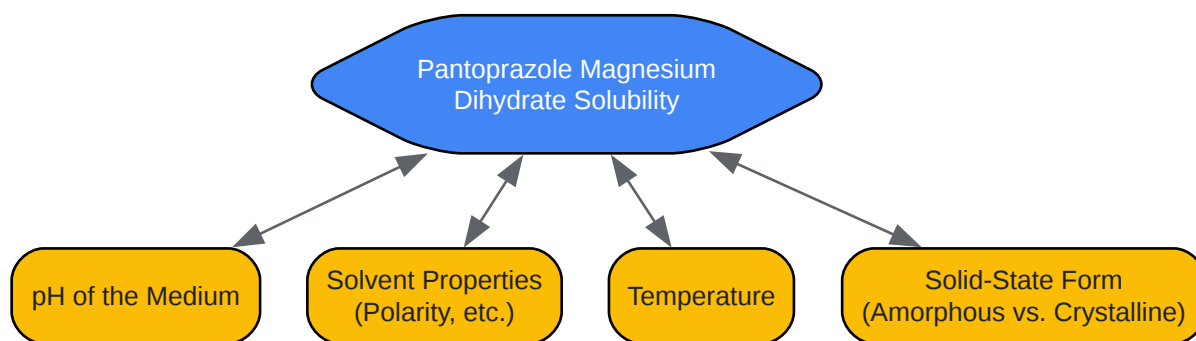


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Caption: Experimental workflow for solubility determination.

Factors Affecting Solubility of Pantoprazole Magnesium Dihydrate

Several factors can influence the solubility of **pantoprazole magnesium dihydrate**. This diagram illustrates the key relationships.



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